2-[(4-iodophenyl)amino]-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide (non-preferred name)
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Overview
Description
2-[(4-iodophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of both iodophenyl and nitrophenyl groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 2-[(4-iodophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide typically involves a multi-step process. The initial step often includes the formation of the iodophenylamine derivative, followed by the introduction of the acetohydrazide moiety. The final step involves the condensation reaction with the nitrophenylmethylidene group under controlled conditions. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .
Chemical Reactions Analysis
2-[(4-iodophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
2-[(4-iodophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and infectious diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[(4-iodophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The iodophenyl and nitrophenyl groups play a crucial role in binding to these targets, which can include enzymes, receptors, and other proteins. The pathways involved in its action are complex and may vary depending on the specific application and biological context .
Comparison with Similar Compounds
2-[(4-iodophenyl)amino]-N’-[(E)-(4-nitrophenyl)methylidene]acetohydrazide can be compared with other similar compounds, such as:
2-amino-4-(4-iodophenyl)amino-6-methylpyrimidine: This compound shares the iodophenyl group but differs in its overall structure and biological activity.
Properties
Molecular Formula |
C15H13IN4O3 |
---|---|
Molecular Weight |
424.19 g/mol |
IUPAC Name |
2-(4-iodoanilino)-N-[(E)-(4-nitrophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C15H13IN4O3/c16-12-3-5-13(6-4-12)17-10-15(21)19-18-9-11-1-7-14(8-2-11)20(22)23/h1-9,17H,10H2,(H,19,21)/b18-9+ |
InChI Key |
KGTHNAQINJDBSN-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC(=CC=C1/C=N/NC(=O)CNC2=CC=C(C=C2)I)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1C=NNC(=O)CNC2=CC=C(C=C2)I)[N+](=O)[O-] |
Origin of Product |
United States |
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